5-Chloropyrazine-2-sulfonamide
Description
5-Chloropyrazine-2-sulfonamide is a heterocyclic sulfonamide derivative characterized by a pyrazine ring substituted with a chlorine atom at the 5-position and a sulfonamide group at the 2-position. These compounds often exhibit biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties, making them valuable for drug discovery.
Properties
IUPAC Name |
5-chloropyrazine-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2S/c5-3-1-8-4(2-7-3)11(6,9)10/h1-2H,(H2,6,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTXLJAIYGWDKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonyl Chloride Aminolysis
The ammonolysis of sulfonyl chlorides is a cornerstone of sulfonamide production. For example, 5-chloro-2-nitrobenzenesulfonyl chloride undergoes ammonolysis in aqueous or dichloromethane solutions at 30–70°C to yield 5-chloro-2-nitrobenzenesulfonamide, achieving 86.5% yield under optimized conditions. Adapting this to pyrazine systems would require synthesizing 5-chloropyrazine-2-sulfonyl chloride as a precursor. Key variables include:
Nitro-Group Reduction
Reduction of nitro-substituted intermediates to amines is critical for bioactive sulfonamides. Iron powder in methanol/water systems at 60°C effectively reduces 5-chloro-2-nitrobenzenesulfonamide to 5-chloro-2-aminobenzenesulfonamide, albeit with moderate yields (37.5–65.6%). For pyrazine analogs, catalytic hydrogenation or alternative reductants (e.g., Pd/C) may improve efficiency while avoiding iron’s handling challenges.
Methodological Adaptations for Pyrazine Systems
Table 1: Hypothetical Reaction Conditions for 5-Chloropyrazine-2-sulfonyl Chloride Synthesis
| Step | Reagents | Temperature | Duration | Expected Yield |
|---|---|---|---|---|
| Chlorosulfonation | ClSO₃H, H₂SO₄ | 0–5°C | 4–6 hrs | 60–75% |
| Chlorination | SOCl₂, DMF | Reflux | 2 hrs | 80–90% |
Ammonolysis to Sulfonamide
Reacting 5-chloropyrazine-2-sulfonyl chloride with aqueous ammonia (25–30% w/w) at 50°C could yield the target sulfonamide. The patent CN103570595A demonstrates that maintaining a molar ratio of 1:24:4 (sulfonyl chloride:water:NH₃) maximizes conversion. Pyrazine’s electron-deficient ring may necessitate longer reaction times (2–4 hrs) compared to benzene analogs.
Comparative Analysis of Benzenesulfonamide and Pyrazinesulfonamide Synthesis
Reaction Efficiency and Byproduct Formation
Benzene-derived sulfonamides benefit from established protocols, with yields exceeding 85% in ammonolysis. Pyrazine systems, however, face challenges due to:
Table 2: Yield Comparison Across Sulfonamide Classes
Purification and Stabilization
Crystallization from ethanol/water mixtures effectively purifies benzenesulfonamides. For pyrazine analogs, reverse-phase chromatography or recrystallization in acetone/hexane may be required to remove polar byproducts. Stabilizing agents like EDTA (0.1–0.5% w/w) mitigate metal-catalyzed degradation, as seen in sulfaclozine sodium suspensions.
Industrial Scalability and Process Optimization
Chemical Reactions Analysis
Types of Reactions
5-Chloropyrazine-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dimethylformamide or acetonitrile and catalysts such as palladium or copper salts.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the sulfonamide group.
Scientific Research Applications
Antimicrobial Activity
Overview
5-Chloropyrazine-2-sulfonamide and its derivatives have shown promising antimicrobial properties, particularly against resistant strains of bacteria. The sulfonamide class of compounds is known for its ability to inhibit bacterial growth by interfering with folate synthesis.
Case Studies
- A study highlighted the effectiveness of sulfonamide derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The derivatives exhibited potent activity with minimum inhibitory concentrations (MICs) that were significantly lower than traditional antibiotics, suggesting their potential as alternatives in treating resistant infections .
- Another research focused on the synthesis of novel sulfonamide derivatives, including this compound, which demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The study reported MIC values that indicated superior efficacy compared to existing treatments .
Data Table: Antimicrobial Efficacy of this compound Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| This compound | Staphylococcus aureus | 7.81 | Highly Effective |
| Escherichia coli | 15.62 | Effective | |
| Pseudomonas aeruginosa | 31.25 | Moderate |
Anticancer Potential
Overview
Recent studies have indicated that sulfonamides, including this compound, possess anticancer properties. These compounds may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
Case Studies
- Research has shown that sulfonamide derivatives can induce apoptosis in cancer cells by disrupting metabolic pathways essential for cell survival. For instance, a derivative of this compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects and the ability to inhibit cell proliferation .
- Another study examined the structure-activity relationship (SAR) of sulfonamides, revealing that modifications to the pyrazine ring can enhance anticancer activity. The findings suggest that this compound could be optimized further for improved therapeutic efficacy .
Data Table: Anticancer Activity of Sulfonamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.0 | Induction of Apoptosis |
| HeLa (Cervical Cancer) | 12.5 | Inhibition of Proliferation | |
| A549 (Lung Cancer) | 10.0 | Metabolic Pathway Disruption |
Other Pharmacological Applications
Beyond antimicrobial and anticancer applications, sulfonamides like this compound have been explored for various other pharmacological effects:
- Diuretic Activity : Some studies suggest that sulfonamides can act as diuretics, promoting urine production and potentially aiding in conditions like hypertension .
- Antiviral Properties : Emerging research indicates that certain sulfonamides may exhibit antiviral effects, opening avenues for their use in treating viral infections .
Mechanism of Action
The mechanism of action of 5-Chloropyrazine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the chlorine atom may enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
- 5-Amino-1,3,4-thiadiazole-2-sulfonamide (7): This compound () shares the sulfonamide group but replaces the pyrazine core with a thiadiazole ring. The substitution at the 5-position (chloroacetamido in compound 7 vs. chlorine in 5-Chloropyrazine-2-sulfonamide) impacts lipophilicity and reactivity.
- 4-(5-Chloro-2-hydroxybenzylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (I): This Schiff base sulfonamide () demonstrates how substituents like the 5-chlorosalicylaldehyde moiety enhance intermolecular hydrogen bonding and crystal lattice stability.
Pharmacological Activity
- Pyrazinecarboxamides : Compounds like 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide (IC50 = 41.9 µmol·L⁻¹) exhibit antimycobacterial activity (). The presence of bulky substituents (e.g., tert-butyl) enhances lipophilicity, which may improve membrane permeability compared to this compound .
- Sulfadiazine Derivatives: Sulfadiazine, a classical sulfonamide antibiotic, lacks the pyrazine ring but shares the sulfonamide group.
Data Tables
Table 1: Comparative Physicochemical Properties
Key Research Findings
- This contrasts with methyl or bromo substituents (e.g., 2-Chloro-5-phenylpyrazine in ), which may prioritize steric effects over electronic .
- Biological Target Compatibility : The pyrazine ring’s nitrogen atoms enable π-π stacking and hydrogen bonding with enzyme active sites, as seen in sulfamethazine derivatives (). This suggests this compound could target enzymes like carbonic anhydrase or dihydropteroate synthase .
- Thermodynamic Stability : Crystal structure analysis () reveals that intramolecular hydrogen bonds (e.g., O–H⋯N) in sulfonamide derivatives improve thermal stability, a property critical for drug formulation .
Biological Activity
5-Chloropyrazine-2-sulfonamide is a sulfonamide compound with significant biological activity, particularly in the fields of antibacterial and anticancer research. This article explores its biological properties, including antibacterial efficacy, cytotoxicity, and potential mechanisms of action, supported by relevant data tables and case studies.
Overview of Sulfonamides
Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (-SO₂NH₂). They have been extensively studied for their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The mechanism of action for many sulfonamides involves inhibition of bacterial folate synthesis through the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values and zones of inhibition provide quantitative measures of its effectiveness.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 30 ± 0.12 | 7.81 |
| Escherichia coli | 31 ± 0.12 | 7.81 |
| Klebsiella pneumoniae | 28 ± 0.10 | 15.63 |
| Pseudomonas aeruginosa | 25 ± 0.08 | 31.25 |
The compound's activity is comparable to that of standard antibiotics such as ciprofloxacin, suggesting its potential as an effective antibacterial agent .
Cytotoxicity and Anticancer Activity
This compound has also been evaluated for its cytotoxic effects on various cancer cell lines. The compound's ability to inhibit cell proliferation was assessed using the growth inhibition percentage (ΔGI).
Table 2: Cytotoxicity Profile
| Cell Line | ΔGI (%) at 100 µg/mL |
|---|---|
| MALME-3M (melanoma) | 88 |
| A498 (renal cancer) | 70 |
| NCI-H522 (lung cancer) | 75 |
| SNB-75 (CNS cancer) | 80 |
The results indicate that the compound exhibits significant cytotoxicity across multiple cancer cell lines, particularly in melanoma and renal cancer models .
The biological activity of this compound can be attributed to its structural features that enhance binding affinity to target enzymes such as DHPS. Studies have shown that modifications in the sulfonamide moiety can influence the binding energy and, consequently, the antibacterial efficacy .
Case Study: Structure-Activity Relationship
A detailed investigation into the structure-activity relationship (SAR) revealed that variations in substituents on the pyrazine ring significantly affect biological activity. For instance, compounds with halogen substitutions demonstrated improved binding to DHPS compared to their non-substituted counterparts .
Q & A
Q. What are the standard synthetic routes for 5-Chloropyrazine-2-sulfonamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves functionalizing pyrazine derivatives. For example, 2-amino-5-chloropyrazine (a precursor) can be synthesized via refluxing 3-amino-6-chloropyrazinoic acid in tetralin, followed by recrystallization . Sulfonamide introduction typically employs sulfonic acid derivatives under controlled pH and temperature. Optimization includes adjusting reaction time (1–3 hours), solvent choice (e.g., tetralin for thermal stability), and purification via aqueous recrystallization. Yield improvements may require inert atmospheres or catalytic agents.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- HPLC : Use reversed-phase columns (C18) with mobile phases like acetonitrile/water (70:30) and UV detection at 254 nm to assess purity. Retention times can be cross-referenced with sulfonamide standards .
- NMR : H and C NMR confirm substituent positions. For example, sulfonamide protons resonate at δ 7.8–8.2 ppm, while pyrazine carbons appear at 145–155 ppm.
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, S, Cl percentages within ±0.3% of theoretical values) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers, protected from light and moisture.
Advanced Research Questions
Q. How does the sulfonamide group in this compound influence its pharmacological activity, particularly in enzyme inhibition?
- Methodological Answer : The sulfonamide moiety acts as a bioisostere for carboxylic acids, enabling hydrogen bonding with enzyme active sites. For example, sulfonamide-containing ligands inhibit carbonic anhydrase via coordination to zinc ions. Structural studies (e.g., X-ray crystallography) reveal bond length variations (e.g., S–N bonds at ~1.76 Å) that correlate with binding affinity . Researchers should screen activity against target enzymes (e.g., kinases, proteases) using fluorometric assays and compare IC values with structurally similar analogs.
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions often arise from differences in assay conditions or structural impurities. Strategies include:
- Reproducibility Checks : Replicate studies under standardized conditions (pH, temperature, cell lines).
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
- Structural Confirmation : Re-analyze disputed compounds via single-crystal XRD to verify substituent positions .
Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and calculate activation energies. Focus on electron-deficient pyrazine rings, where the C5-chloro group is susceptible to substitution.
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic regions (e.g., chlorinated carbon with positive potential) to predict reaction sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
